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molecular formula C13H21BrOSi B3045270 [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane CAS No. 103978-12-7

[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane

Cat. No. B3045270
M. Wt: 301.29 g/mol
InChI Key: GKQBXMVKFNZAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716470B2

Procedure details

(3-Bromophenyl)methanol (5.0 g) was mixed with THF (60 ml), and TBSCl (5.0 g) and imidazole (3 g) were added thereto, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and water and EtOAc were added thereto. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain [(3-bromobenzyl)oxy](tert-butyl)dimethylsilane (8.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.[CH3:10][C:11]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][O:9][Si:14]([C:11]([CH3:13])([CH3:12])[CH3:10])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CO
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and water and EtOAc
ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(CO[Si](C)(C)C(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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